(1S,2S,3R,5S)-(+)-2,3-pinanediol

Catalog No.
S539704
CAS No.
18680-27-8
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S,3R,5S)-(+)-2,3-pinanediol

CAS Number

18680-27-8

Product Name

(1S,2S,3R,5S)-(+)-2,3-pinanediol

IUPAC Name

(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1

InChI Key

MOILFCKRQFQVFS-OORONAJNSA-N

SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Solubility

Soluble in DMSO

Synonyms

(+)-Pinanediol; (+) Pinanediol; (+)Pinanediol; 2,3-cis/exo-pinanediol; 2,3-cs/ex-PinD;

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Isomeric SMILES

C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O

Description

The exact mass of the compound (+)-Pinanediol is 170.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiral Precursor and Scaffolding Molecule

One of the primary applications of (+)-Pinanediol is as a chiral precursor and scaffolding molecule in organic synthesis. Its multiple hydroxyl groups can be selectively modified or protected to create new functional groups, allowing researchers to build complex molecules with a defined stereochemistry (3D arrangement of atoms) []. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, where chirality often plays a crucial role in function.

For example, (+)-Pinanediol can be used as a starting material for the synthesis of chiral boronic esters, which are important intermediates in the preparation of various organic compounds [].

Isotope Labeling studies

(+)-Pinanediol can also be isotopically labeled with stable isotopes of carbon or deuterium. These labeled versions are valuable tools for studying metabolic pathways and chemical reactions. By tracking the movement of the labeled atoms within a molecule, researchers can gain insights into reaction mechanisms and the fate of (+)-Pinanediol in biological systems [].

(1S,2S,3R,5S)-(+)-2,3-Pinanediol is a bicyclic monoterpene diol characterized by its unique stereochemistry and molecular formula of C₁₀H₁₈O₂. It has a molecular weight of 170.25 g/mol and is known for its crystalline structure, appearing as a white to light beige powder. This compound is notable for its role in various

(+)-Pinanediol's mechanism of action as a chiral reagent relies on its ability to form diastereomeric complexes with a metal catalyst. Due to its specific configuration, (+)-pinanediol interacts differently with each enantiomer of the substrate molecule during a reaction. This differential interaction directs the formation of the desired product with a specific stereochemistry [].

(1S,2S,3R,5S)-(+)-2,3-Pinanediol can undergo several chemical transformations:

  • Reduction Reactions: The compound can be reduced to form pinane derivatives using reducing agents such as lithium aluminum hydride. This reaction highlights its potential utility in synthesizing more complex organic molecules.
  • Oxidation Reactions: It can also be oxidized to yield various ketones and aldehydes, which are valuable intermediates in organic synthesis.
  • Esterification: The hydroxyl groups in the molecule allow for esterification reactions, facilitating the formation of esters that can be used in fragrances or as solvents .

Research indicates that (1S,2S,3R,5S)-(+)-2,3-Pinanediol exhibits significant biological activity. It has been shown to induce differentiation in S91 melanoma and PC12 pheochromocytoma cells, suggesting potential therapeutic applications in cancer treatment and neuroprotection. Additionally, its structure allows it to interact with biological systems in ways that could lead to the development of sunless tanning products due to its ability to influence melanin production .

Several methods exist for synthesizing (1S,2S,3R,5S)-(+)-2,3-Pinanediol:

  • From α-Pinene: The most common synthesis involves the oxidation of α-pinene using osmium tetroxide followed by reduction. This method exploits the natural abundance of α-pinene derived from pine trees .
  • Chemical Transformations: Other synthetic routes include the transformation of isopinocampheol and caryophyllene oxide into (1S,2S,3R,5S)-(+)-2,3-Pinanediol through various catalytic processes .

(1S,2S,3R,5S)-(+)-2,3-Pinanediol finds applications across multiple fields:

  • Chiral Reagent: It serves as a chiral reagent in the synthesis of homochiral α-hydroxyketones and the resolution of prolineboronate esters.
  • Pharmaceuticals: Its biological properties make it a candidate for drug development aimed at cancer therapies and neuroprotective agents.
  • Cosmetics: The compound is utilized in formulations for sunless tanning products due to its effect on melanin production .

Studies on (1S,2S,3R,5S)-(+)-2,3-Pinanediol have explored its interactions with various biological targets. These investigations include:

  • Cell Line Studies: Research has demonstrated that this compound can influence cell differentiation pathways in melanoma and neuronal cells.
  • Mechanistic Studies: Further studies are needed to elucidate the exact mechanisms by which (1S,2S,3R,5S)-(+)-2,3-Pinanediol exerts its effects on cellular processes and how it interacts with specific receptors or enzymes within these cells .

Several compounds share structural similarities with (1S,2S,3R,5S)-(+)-2,3-Pinanediol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1R,2R,3R)-PinanediolC₁₀H₁₈O₂Different stereochemistry leading to distinct properties
(1S)-(−)-PinanediolC₁₀H₁₈O₂Enantiomer with potentially different biological activity
6-Methyl-2-pinen-4-olC₁₀H₁₈OContains a methyl group that alters reactivity
4-Hydroxy-α-pineneC₁₀H₁₈O₂Hydroxyl group at a different position affects properties

The uniqueness of (1S,2S,3R,5S)-(+)-2,3-Pinanediol lies in its specific stereochemistry which influences its biological activity and chemical reactivity compared to these similar compounds. Its ability to induce differentiation in certain cell types sets it apart from others that may not exhibit such effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

170.1307

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6ZCV4AVRA

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

18680-27-8

Wikipedia

Pinanediol
(+)-pinanediol

Dates

Modify: 2023-08-15
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